molecular formula C12H11N3O2 B1655701 (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione CAS No. 40856-80-2

(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B1655701
CAS No.: 40856-80-2
M. Wt: 229.23 g/mol
InChI Key: RUUREKIGAKIKIL-JTQLQIEISA-N
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Description

“(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.24 and consists of 28 atoms . It is also known by other names such as (5S)-5-(1H-indol-3-ylmethyl)hydantoin and ZINC01682922 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: N1C(=O)NC([C@@H]1CC2=C[NH]C3=C2C=CC=C3)=O . This notation provides a way to represent the structure of the molecule in a textual format.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.24, and a molecular formula of C12H11N3O2 . Additional properties such as density, melting point, and boiling point were not found in the search results .

Scientific Research Applications

Anti-Proliferative Activity in Cancer Research

(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione and its analogs have been extensively studied for their anti-proliferative properties against various cancer cell lines. For instance, a series of substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs showed significant anti-proliferative activity against breast and lung cancer cell lines (Reddy et al., 2010). Similarly, compounds derived from this compound demonstrated potent growth inhibition against melanoma and ovarian cancer cells, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).

Radiosensitizing Agents

These compounds have also been evaluated for their ability to enhance the efficacy of radiotherapy in cancer treatment. Certain analogs were identified as potent radiosensitizing agents against specific cancer cell lines, suggesting their use in combination with radiation therapy (Reddy et al., 2010).

DNA Binding Studies

Studies on the DNA binding affinity of imidazolidine derivatives, including this compound, have been conducted. These studies found that certain derivatives exhibit significant DNA binding propensity, comparable or greater than some clinically used anticancer drugs (Shah et al., 2013). This property is crucial for the development of effective anti-cancer drugs.

Neuropharmacological Applications

Some derivatives of this compound have shown affinity for serotonin receptors and the serotonin transporter, suggesting potential use in the treatment of depression and anxiety disorders (Czopek et al., 2013).

HIV-1 Fusion Inhibitors

Research has also focused on the synthesis of derivatives of this compound as HIV-1 fusion inhibitors. Certain compounds in this series have demonstrated promising anti-HIV activities (Ibrahim et al., 2020).

Photophysical Behavior in Fluorescent Studies

The photophysical behavior of derivatives of this compound has been studied for their potential in bioorthogonal chemistry. These compounds show strong absorptions and are highly emissive, indicating their utility in fluorescence-based applications (Garre et al., 2019).

Hyp

oglycemic ActivityResearch into imidazopyridine thiazolidine-2,4-diones, closely related to this compound, has demonstrated their potential as hypoglycemic agents. These compounds have shown effects on insulin-induced adipocyte differentiation and exhibited hypoglycemic activity in diabetic models, making them candidates for further studies in diabetes treatment (Oguchi et al., 2000).

Molecular Docking and Drug Design

Imidazolidine-2,4-dione derivatives, including those related to this compound, have been the subject of molecular docking studies. These studies support their potential in drug design, particularly in targeting androgen receptors (Jawhar et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

Properties

IUPAC Name

(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUREKIGAKIKIL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364345
Record name (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40856-80-2
Record name (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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